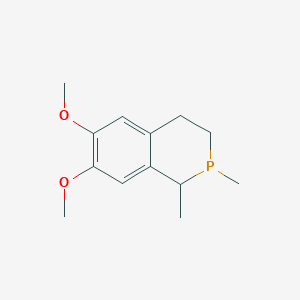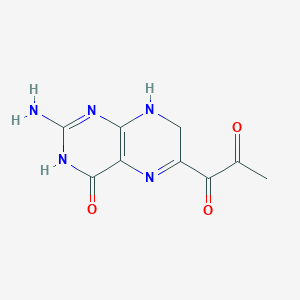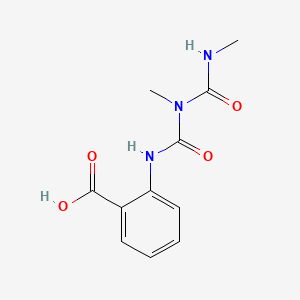
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- is a complex organic compound with the molecular formula C10H12N2O5. This compound is a derivative of benzoic acid, which is widely known for its use as a food preservative and in various industrial applications. The unique structure of this compound, featuring multiple amide groups, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- typically involves multiple steps. One common method starts with the nitration of benzoic acid to form 2-nitrobenzoic acid. This is followed by reduction to 2-aminobenzoic acid. The amino group is then protected, and subsequent reactions introduce the methylamino and carbonyl groups. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of multiple amide groups allows for hydrogen bonding and other interactions that enhance its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: Similar in structure but lacks the additional amide groups.
N-Methyl-o-aminobenzoic acid: Contains a methylamino group but not the additional carbonyl groups.
Methyl 2-methylaminobenzoate: An ester derivative with similar functional groups.
Uniqueness
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- is unique due to its multiple amide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76267-01-1 |
|---|---|
Molekularformel |
C11H13N3O4 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-[[methyl(methylcarbamoyl)carbamoyl]amino]benzoic acid |
InChI |
InChI=1S/C11H13N3O4/c1-12-10(17)14(2)11(18)13-8-6-4-3-5-7(8)9(15)16/h3-6H,1-2H3,(H,12,17)(H,13,18)(H,15,16) |
InChI-Schlüssel |
NFTAPASXCAZNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)C(=O)NC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


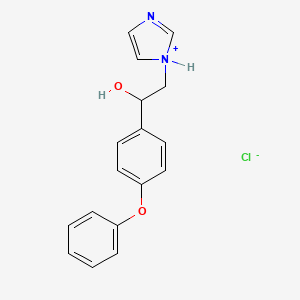
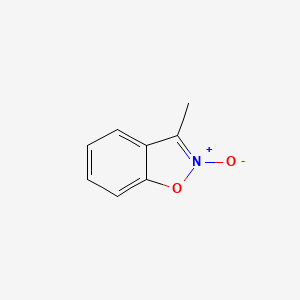
methanone](/img/structure/B14437166.png)
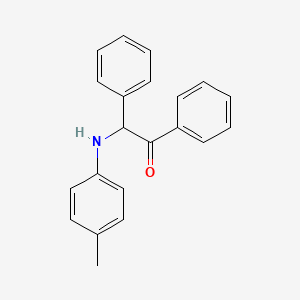

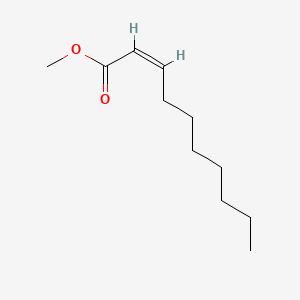

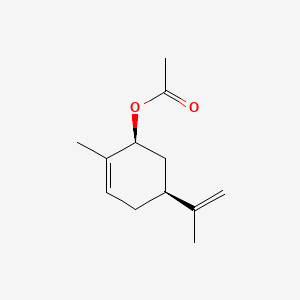
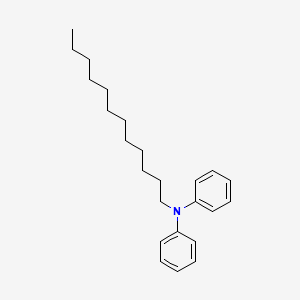
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
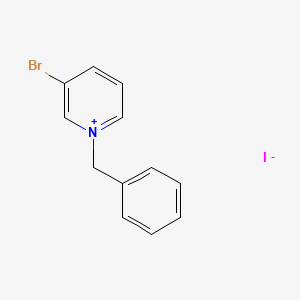
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
